molecular formula C10H10N2O2S2 B1479977 3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2098051-47-7

3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No. B1479977
CAS RN: 2098051-47-7
M. Wt: 254.3 g/mol
InChI Key: SHILRZWFSORZAB-UHFFFAOYSA-N
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Description

The compound “3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide” is a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a thiophene ring, which is a five-membered ring with a sulfur atom .


Synthesis Analysis

While the specific synthesis for this compound is not available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . Thiophene rings can be formed through several methods, including the Gewald reaction, which involves the condensation of ketones with sulfur and amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a thiophene ring. The pyrazole ring is a heterocyclic aromatic organic compound, while the thiophene ring is a sulfur-containing heterocycle .


Chemical Reactions Analysis

Pyrazole and thiophene rings can undergo various chemical reactions. Pyrazoles can react with electrophiles at the nitrogen atoms, and can undergo N-alkylation and N-acylation. Thiophenes can undergo electrophilic aromatic substitution, similar to benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. In general, pyrazoles are crystalline solids that are slightly soluble in water but soluble in most organic solvents . Thiophenes are typically colorless liquids that are soluble in most organic solvents but only slightly soluble in water .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the thiophene and pyrazole moieties have been studied for their antimicrobial properties. The presence of these structures in a compound can potentially inhibit the growth of various microorganisms. For instance, derivatives of thiophene and pyrazole have shown high growth inhibitory activity at minimal inhibitory concentrations (MIC) against certain pathogens .

Antioxidant Properties

The antioxidant capacity of thiophene and pyrazole derivatives is another area of interest. These compounds can act as free radical scavengers, which is crucial in protecting cells from oxidative stress. This property is particularly valuable in the development of treatments for diseases caused by oxidative damage .

Anticancer Potential

Research has indicated that pyrazole derivatives exhibit potential anticancer activities. The structural features of these compounds can interfere with the proliferation of cancer cells, making them targets for the development of novel anticancer agents .

Anti-inflammatory Applications

The anti-inflammatory effects of pyrazole derivatives are also noteworthy. These compounds can be designed to reduce inflammation, which is beneficial in treating various inflammatory disorders .

Kinase Inhibition

Pyrazole derivatives have been identified as potent and selective inhibitors of certain kinases. Kinases are enzymes that play a significant role in the signaling pathways of cells, and their inhibition can be a strategy for treating diseases like cancer .

Antiviral Research

The structural complexity of thiophene and pyrazole derivatives makes them suitable candidates for antiviral drug development. Molecular docking studies have shown that these compounds can bind to viral proteins, suggesting their potential as antiviral agents .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and substituents. In general, care should be taken when handling organic compounds, especially if they are known to have biological activity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many pyrazole and thiophene derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

3-thiophen-3-yl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c13-16(14)4-2-9-8(6-16)10(12-11-9)7-1-3-15-5-7/h1,3,5H,2,4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHILRZWFSORZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1NN=C2C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
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3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
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3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
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3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
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3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
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3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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